

# A Technical Guide to the Spectroscopic Data of 4-Oxopentanenitrile

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## Compound of Interest

Compound Name: 4-Oxopentanenitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-oxopentanenitrile** ( $C_5H_7NO$ ), a molecule of interest in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for its characterization and use in research and development.

## Spectroscopic Data Summary

The structural elucidation of **4-oxopentanenitrile** is achieved through a combination of spectroscopic techniques. The data presented here is a compilation from publicly available spectral databases and chemical literature.

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of **4-oxopentanenitrile**.

<sup>1</sup>H NMR Spectroscopic Data[1]

Assignment	Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration
-C(=O)CH <sub>3</sub>	2.23	s	3H
-CH <sub>2</sub> - (adjacent to C=O)	2.81	t	2H
-CH <sub>2</sub> - (adjacent to C $\equiv$ N)	2.53	t	2H

s = singlet, t = triplet

#### <sup>13</sup>C NMR Spectroscopic Data

Assignment	Predicted Chemical Shift ( $\delta$ ppm)
-C(=O)-	~208
-C $\equiv$ N	~120
-CH <sub>2</sub> - (adjacent to C=O)	~30
-CH <sub>2</sub> - (adjacent to C $\equiv$ N)	~17
-CH <sub>3</sub>	~30

IR spectroscopy is utilized to identify the key functional groups present in the molecule. The spectrum of **4-oxopentanenitrile** is characterized by strong absorption bands corresponding to the nitrile and ketone groups.[\[1\]](#)

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
Nitrile (C $\equiv$ N)	2251	Sharp, Medium
Ketone (C=O)	1720	Strong, Sharp
C-H Stretch	3000 - 2850	Medium
C-H Bend	1465 - 1365	Medium

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **4-oxopentanenitrile**, which helps in confirming its structure.<sup>[1]</sup>

m/z	Ion
97	[M] <sup>+</sup> (Molecular Ion)
82	[M-CH <sub>3</sub> ] <sup>+</sup>
54	
43	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

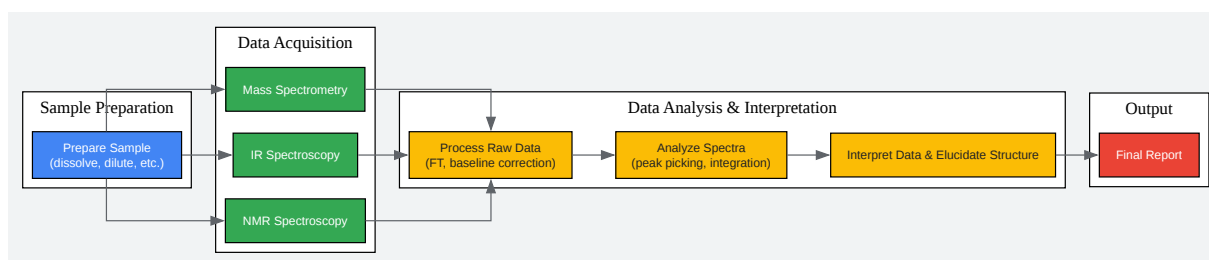
- Sample Preparation: Approximately 10-20 mg of **4-oxopentanenitrile** is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - The spectral width is set to cover a range of -2 to 12 ppm.
  - A pulse angle of 30-45 degrees is used.
  - The relaxation delay is set to 1-2 seconds.
  - A sufficient number of scans (typically 16-64) are acquired to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - The spectral width is set to cover a range of 0 to 220 ppm.

- Proton decoupling is employed to simplify the spectrum.
- A pulse angle of 45 degrees is used.
- The relaxation delay is set to 2-5 seconds.
- A larger number of scans (typically 1024 or more) are acquired due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal of the FTIR spectrometer is ensured to be clean. A small amount of the liquid sample is placed directly onto the ATR crystal. Pressure is applied with the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty ATR setup is collected first. The sample spectrum is then collected over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms or HP-5ms) is used.
- GC Conditions:
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: The program starts at a low temperature (e.g., 50 °C), holds for 1-2 minutes, then ramps at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Ion Trap.
  - Scan Range: A typical scan range is  $m/z$  40-400.
- Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion peak and characteristic fragment ions. This data is compared with spectral libraries for confirmation.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-oxopentanenitrile**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. benchchem.com [benchchem.com]
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